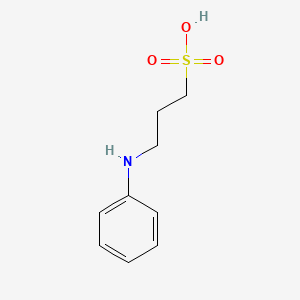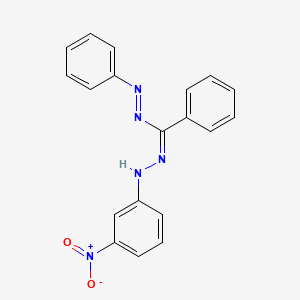
Tris-(3-methoxy-phenyl)-methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris-(3-methoxy-phenyl)-methanol is an organic compound with the chemical formula C21H21O3P. It is a white or slightly yellow solid that is soluble in organic solvents such as ethanol and dimethylformamide. This compound is known for its stability at room temperature and its use in various chemical reactions and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tris-(3-methoxy-phenyl)-methanol is typically synthesized by reacting p-triphenylphosphine with 3-bromoanisole. The reaction is carried out under inert gas protection to prevent oxidation and other side reactions . The general reaction conditions involve the use of Grignard reagents, which are organomagnesium compounds that react with chlorophosphines to form the desired product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of inert atmospheres to ensure high yield and purity of the product. The compound is then purified through crystallization or distillation techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Tris-(3-methoxy-phenyl)-methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tris-(3-methoxy-phenyl)-methanone, while reduction could produce tris-(3-methoxy-phenyl)-methane .
Applications De Recherche Scientifique
Tris-(3-methoxy-phenyl)-methanol has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of tris-(3-methoxy-phenyl)-methanol involves its interaction with molecular targets and pathways. As a ligand, it can coordinate with metal centers in catalytic reactions, facilitating the formation of new chemical bonds. In biological systems, it may interact with enzymes and other proteins, influencing their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tris-(2-methoxy-phenyl)-methanol
- Tris-(4-methoxy-phenyl)-methanol
- Tris-(3-methoxy-phenyl)-phosphine
Uniqueness
Tris-(3-methoxy-phenyl)-methanol is unique due to its specific substitution pattern on the phenyl rings, which influences its reactivity and properties. Compared to its analogs, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications in research and industry .
Propriétés
Numéro CAS |
114399-81-4 |
|---|---|
Formule moléculaire |
C22H22O4 |
Poids moléculaire |
350.4 g/mol |
Nom IUPAC |
tris(3-methoxyphenyl)methanol |
InChI |
InChI=1S/C22H22O4/c1-24-19-10-4-7-16(13-19)22(23,17-8-5-11-20(14-17)25-2)18-9-6-12-21(15-18)26-3/h4-15,23H,1-3H3 |
Clé InChI |
RRKSSYISDKNBSG-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)C(C2=CC(=CC=C2)OC)(C3=CC(=CC=C3)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4Z)-4-[(4-fluorophenyl)-hydroxymethylidene]-5-(4-hydroxy-3-methoxyphenyl)-1-(1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B11968642.png)
![5-[(2E)-2-butenylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B11968647.png)

![(5Z)-2-(2,6-Dimethyl-4-morpholinyl)-5-{[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-1,3-thiazol-4(5H)-one](/img/structure/B11968651.png)


![4-{(E)-[2-({[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoic acid](/img/structure/B11968684.png)
![4-{[(E)-(2-methylphenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11968694.png)
![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11968710.png)

![2-{[2-(biphenyl-4-yl)-2-oxoethyl]sulfanyl}-6-methyl-3,5-diphenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11968726.png)
![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B11968730.png)

![(5Z)-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11968736.png)
